molecular formula C10H15N B1345595 4-sec-Butylaniline CAS No. 30273-11-1

4-sec-Butylaniline

Cat. No. B1345595
Key on ui cas rn: 30273-11-1
M. Wt: 149.23 g/mol
InChI Key: NVVVQTNTLIAISI-UHFFFAOYSA-N
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Patent
US05998462

Procedure details

4-Sec-butyl-N-(2,2-diethoxyethyl)aniline; from 4-sec-butylaniline (56%).
Name
4-Sec-butyl-N-(2,2-diethoxyethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:5]1[CH:19]=[CH:18][C:8]([NH:9][CH2:10][CH:11]([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14])=[CH:7][CH:6]=1)([CH2:3]C)[CH3:2].C(C1C=CC(N)=CC=1)(CC)C>>[CH:1]([C:5]1[CH:19]=[CH:18][C:8]([NH:9][CH2:10][CH:11]([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14])=[CH:7][CH:6]=1)([CH3:2])[CH3:3]

Inputs

Step One
Name
4-Sec-butyl-N-(2,2-diethoxyethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)C1=CC=C(NCC(OCC)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=CC=C(NCC(OCC)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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